methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1114828-27-1
VCID: VC7054319
InChI: InChI=1S/C25H21ClN2O6S/c1-33-19-10-6-9-18(14-19)27-22(29)15-28-24(25(30)34-2)23(16-7-4-3-5-8-16)20-13-17(26)11-12-21(20)35(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
SMILES: COC1=CC=CC(=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Molecular Formula: C25H21ClN2O6S
Molecular Weight: 512.96

methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

CAS No.: 1114828-27-1

Cat. No.: VC7054319

Molecular Formula: C25H21ClN2O6S

Molecular Weight: 512.96

* For research use only. Not for human or veterinary use.

methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide - 1114828-27-1

Specification

CAS No. 1114828-27-1
Molecular Formula C25H21ClN2O6S
Molecular Weight 512.96
IUPAC Name methyl 6-chloro-2-[2-(3-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Standard InChI InChI=1S/C25H21ClN2O6S/c1-33-19-10-6-9-18(14-19)27-22(29)15-28-24(25(30)34-2)23(16-7-4-3-5-8-16)20-13-17(26)11-12-21(20)35(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Standard InChI Key OIUKNAMFSFHXTM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₅H₂₁ClN₂O₆S, with a molecular weight of 512.96 g/mol. Its structure integrates a benzothiazine core modified with a chloro substituent at position 6, a phenyl group at position 4, and a 3-methoxyphenylacetamide moiety attached via an ethyl chain (Figure 1). The 1,1-dioxide functional group is characteristic of sulfone-containing benzothiazines, which enhance stability and bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1114828-27-1
Molecular FormulaC₂₅H₂₁ClN₂O₆S
Molecular Weight512.96 g/mol
DensityNot reported
Melting PointNot reported

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound follows a multi-step protocol analogous to related benzothiazine derivatives . The general pathway involves:

  • N-Alkylation of sodium saccharin to form a benzisothiazole intermediate.

  • Ring expansion under anhydrous conditions to yield the 1,2-benzothiazine framework.

  • N-Alkylation with α-chloroacetanilides to introduce the 3-methoxyphenylacetamide side chain .

For this derivative, the final step employs 3-methoxy-α-chloroacetanilide to achieve the desired substitution pattern at the N-arylacetamide position.

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • A singlet at 3.91 ppm for the methoxy group.

    • Aromatic protons between 6.79–8.17 ppm, reflecting the deshielding effects of the chloro and phenyl substituents.

    • Methylene protons as a singlet at 4.34–4.56 ppm .

  • ¹³C NMR:

    • Carbonyl carbons appear near 168.7 ppm.

    • Methoxy and methylene carbons at 53.5 ppm and 53.0 ppm, respectively .

  • Mass Spectrometry: Molecular ion peaks align with the calculated mass (e.g., m/z 513.0 for related analogs) .

Biological Activity and Mechanism

Urease Inhibition

While explicit data for this compound is unavailable, structurally similar benzothiazine derivatives exhibit potent urease inhibition. For example:

  • Compound 5e (3-methoxyphenyl analog): IC₅₀ = 18.2 ± 1.69 µM .

  • Compound 5k (4-ethoxycarbonylphenyl analog): IC₅₀ = 9.8 ± 0.023 µM .

The 3-methoxy substitution may reduce potency compared to para-substituted analogs, likely due to steric hindrance or altered electronic effects .

Table 2: Comparative Urease Inhibition Data for Selected Analogs

CompoundSubstituentIC₅₀ (µM)
5e3-Methoxyphenyl18.2 ± 1.69
5k4-Ethoxycarbonylphenyl9.8 ± 0.023
Thiourea22.3 ± 0.031

Molecular Docking Insights

Docking studies of analogous compounds reveal interactions with urease’s active site residues, including:

  • Hydrogen bonds with Lys716 and Thr33.

  • π-alkyl interactions with Val744 and Ala37 .
    The chloro and phenyl groups in this derivative may enhance hydrophobic interactions, potentially improving binding affinity compared to simpler analogs.

Challenges and Future Directions

Despite its promising scaffold, gaps remain in understanding this compound’s:

  • Pharmacokinetics: Absorption, distribution, and metabolic stability.

  • Toxicity Profile: Cytotoxicity and off-target effects.
    Future research should prioritize in vivo efficacy studies and structural optimization to balance potency and safety.

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